molecular formula C10H15NO8 B14191008 2-[Bis(carboxymethyl)amino]hexanedioic acid CAS No. 869856-38-2

2-[Bis(carboxymethyl)amino]hexanedioic acid

Cat. No.: B14191008
CAS No.: 869856-38-2
M. Wt: 277.23 g/mol
InChI Key: XLRGGRABKWHWFY-UHFFFAOYSA-N
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Description

2-[Bis(carboxymethyl)amino]hexanedioic acid, also known as Lysine-N,N-diacetic acid, is a compound with the molecular formula C10H18N2O6 and a molecular weight of 262.26 g/mol It is a derivative of lysine, an essential amino acid, and contains two carboxymethyl groups attached to the nitrogen atom of the lysine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(carboxymethyl)amino]hexanedioic acid typically involves the reaction of lysine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The general reaction scheme is as follows:

    Reaction of Lysine with Chloroacetic Acid: Lysine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. This results in the formation of an intermediate compound.

    Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(carboxymethyl)amino]hexanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The carboxymethyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[Bis(carboxymethyl)amino]hexanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Bis(carboxymethyl)amino]hexanedioic acid primarily involves its ability to chelate metal ions. The carboxymethyl groups and the nitrogen atom form stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted reactions . This chelation process is crucial in applications such as chelation therapy and industrial metal ion removal.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.

    Nitrilotriacetic acid (NTA): Another chelating agent used in various applications.

    Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating ability.

Uniqueness

2-[Bis(carboxymethyl)amino]hexanedioic acid is unique due to its lysine backbone, which provides additional functional groups for binding and interaction. This structural feature enhances its chelating ability and makes it suitable for specific applications where other chelating agents may not be as effective .

Properties

IUPAC Name

2-[bis(carboxymethyl)amino]hexanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO8/c12-7(13)3-1-2-6(10(18)19)11(4-8(14)15)5-9(16)17/h6H,1-5H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRGGRABKWHWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N(CC(=O)O)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20833079
Record name 2-[Bis(carboxymethyl)amino]hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20833079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869856-38-2
Record name 2-[Bis(carboxymethyl)amino]hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20833079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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